Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate
Description
Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate is a malonic acid diester derivative featuring a pyrazole ring substituted with isopropyl and methyl groups. The compound integrates a diethyl malonate core, a versatile scaffold in organic synthesis, with a 3-isopropyl-1-methylpyrazole-5-carbonyl moiety. The pyrazole ring contributes to hydrogen-bonding interactions and steric effects, which influence reactivity and physicochemical properties .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
diethyl 2-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)propanedioate |
InChI |
InChI=1S/C15H22N2O5/c1-6-21-14(19)12(15(20)22-7-2)13(18)11-8-10(9(3)4)16-17(11)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
CIPHPAJWDQRZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=NN1C)C(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate typically involves the condensation of diethyl malonate with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester groups.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
(a) Diethyl 2-(((1,3-dimethyl-1H-pyrazol-5-yl)amino)methylene)malonate (CAS 20481-33-8)
- Structure: Contains a 1,3-dimethylpyrazole group linked via an aminomethylene bridge to the malonate core.
- Molecular Weight : 281.31 g/mol (vs. ~323.36 g/mol for the target compound, estimated).
- Applications: Used in synthesizing heterocyclic compounds due to its enolate stability .
(b) Diethyl [(1-methyl-1H-pyrazol-5-yl)carbonyl]malonate Derivatives
- Example : Compounds with triazole or thiophene substituents (e.g., ethyl 2-[5-(furan-2-yl)-1H-triazol-4-yl]-2-hydroxyacetate).
- Key Differences : Triazole rings increase hydrogen-bonding capacity compared to pyrazole, affecting solubility and crystallinity . Thiophene-containing analogs (e.g., compounds 7a and 7b in ) exhibit altered electronic properties due to sulfur's electronegativity, influencing their reactivity in cyclization reactions .
Analogues with Alternative Aromatic Systems
(a) Diethyl (3-methylphenyl)thiocarbamoylmalonate (10b)
- Structure : Features a thiocarbamoyl group attached to a 3-methylphenyl ring.
- Synthesis : Prepared using 3-methylphenyl isothiocyanate, yielding a pale yellow solid (m.p. 53–54°C).
(b) Diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate
- Structure : Incorporates a carbazole ring system.
Physicochemical Properties and Stability
Q & A
Q. What are the optimal synthetic routes for preparing Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with diethyl malonate using phosphoryl chloride (POCl₃) as an activating agent at 120°C .
- Step 2 : Hydrolysis and neutralization with aqueous KOH in 1,2-dimethoxyethane to isolate intermediates .
- Step 3 : Final functionalization via alkylation or decarboxylation under controlled conditions (e.g., SOCl₂ at 80°C) . Key considerations include optimizing reaction stoichiometry, temperature, and purification methods (e.g., chromatography or recrystallization).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole ring substitution pattern and malonate ester connectivity. For example, the malonate carbonyl groups typically resonate at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (e.g., ~1734 cm⁻¹ for malonate esters and ~1775 cm⁻¹ for fluorinated derivatives) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve stereoelectronic effects of the pyrazole and malonate groups, with hydrogen-bonding patterns analyzed via graph set theory .
Q. How does the pyrazole moiety influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing nature of the pyrazole ring enhances the acidity of the malonate α-hydrogens (pKa ~12–13), facilitating enolate formation. This enables:
- Michael Additions : Reaction with α,β-unsaturated carbonyl compounds, monitored via TR-EPR to determine rate constants (e.g., k = 10⁴–10⁵ M⁻¹s⁻¹) .
- Alkylation : Use of NaH or LDA to generate enolates, followed by reaction with alkyl halides (e.g., methyl iodide) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?
- DFT Calculations : To predict regioselectivity in reactions (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvent effects on malonate ester conformation in polar aprotic solvents (e.g., acetonitrile) .
- Docking Studies : Investigate interactions with enzymes like aryl/alkenyl malonate decarboxylase (AMDase) for enantioselective decarboxylative protonation .
Q. How can enantioselective transformations be achieved with this compound?
- Enzymatic Catalysis : Engineered AMDase variants can decarboxylate α-hydroxymalonates to produce chiral carboxylic acids (e.g., >97% ee) .
- Chiral Auxiliaries : Use of (-)-sparteine or Evans’ oxazolidinones to control stereochemistry during alkylation .
- Asymmetric Fluorination : Direct fluorination with F₂ gas (10–20% in N₂) and Cu(NO₃)₂ catalyst, monitored via in situ ReactIR spectroscopy .
Q. What mechanistic insights explain the compound’s role in neurotoxicity studies?
- Synergistic Toxicity : Malonate esters exacerbate mitochondrial dysfunction in neurons when combined with dopamine-releasing agents (e.g., MDMA). Fluoxetine (a serotonin reuptake inhibitor) mitigates toxicity by blocking neurotransmitter release .
- Metabolic Pathways : Malonate biosynthesis in rat brains via acetyl-CoA → malonyl-CoA → malonate, validated via ¹⁴C-labeled acetate tracer studies .
Q. How do environmental factors (e.g., humidity, particle size) affect the crystallization of malonate-containing aerosols?
- Hygroscopicity : Aqueous (NH₄)₂SO₄-malonate particles crystallize at RH <35%, with particle size (10–100 nm) inversely correlating with crystallization rate .
- Surface Interactions : EXAFS and ATR-FTIR reveal ternary Pb-malonate-hematite complexes in environmental matrices, influencing metal mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
